molecular formula C7H16N4 B14422589 N'-Cyclohexylhydrazinecarboximidamide CAS No. 81067-81-4

N'-Cyclohexylhydrazinecarboximidamide

Cat. No.: B14422589
CAS No.: 81067-81-4
M. Wt: 156.23 g/mol
InChI Key: GYOATRRGSXQXCN-UHFFFAOYSA-N
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Description

N’-Cyclohexylhydrazinecarboximidamide is a chemical compound with the molecular formula C7H15N3 It is known for its unique structure, which includes a cyclohexyl group attached to a hydrazinecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexylhydrazinecarboximidamide typically involves the reaction of cyclohexylamine with hydrazinecarboximidamide. One common method includes the condensation of cyclohexylamine with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of N’-Cyclohexylhydrazinecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexylhydrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Cyclohexylhydrazinecarboximidamide oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarboximidamide compounds .

Scientific Research Applications

N’-Cyclohexylhydrazinecarboximidamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N’-Cyclohexylhydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Cyclohexylhydrazinecarboximidamide include other hydrazinecarboximidamide derivatives and cyclohexyl-substituted compounds. Examples include:

Uniqueness

N’-Cyclohexylhydrazinecarboximidamide is unique due to its specific combination of a cyclohexyl group and a hydrazinecarboximidamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

81067-81-4

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

1-amino-2-cyclohexylguanidine

InChI

InChI=1S/C7H16N4/c8-7(11-9)10-6-4-2-1-3-5-6/h6H,1-5,9H2,(H3,8,10,11)

InChI Key

GYOATRRGSXQXCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(N)NN

Origin of Product

United States

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